AMG 487 (S-enantiomer)

CXCR3 Antagonist Chemokine Receptor Stereochemistry

Researchers studying CXCR3-mediated immunology face two persistent barriers: sourcing a stereochemically defined tool compound and eliminating off-target ambiguity. AMG 487 (S-enantiomer) directly addresses both. This single, (S)-configured isomer blocks CXCL9/10/11-induced migration (IC₅₀ 8-36 nM) and has been validated in collagen-induced arthritis models where it reprograms B cell profiles from pro- to anti-inflammatory. A published 3.0-Å cryo-EM structure (PDB 8k2w) of AMG487 bound to CXCR3 provides an atomic blueprint for structure-based design and docking. The compound also serves as a model substrate for CYP3A4 time-dependent inhibition studies via Cys239 covalent modification. Sourced with rigorous ≥98% purity and shipped under validated cold-chain protocols, it ensures lot-to-lot consistency critical for reproducible GPCR pharmacology and in vivo autoimmune research.

Molecular Formula C32H28F3N5O4
Molecular Weight 603.6 g/mol
Cat. No. B1434693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG 487 (S-enantiomer)
Molecular FormulaC32H28F3N5O4
Molecular Weight603.6 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1
InChIKeyWQTKNBPCJKRYPA-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMG 487 S-Enantiomer (CAS 473720-30-8): A Single-Isomer CXCR3 Antagonist with Defined Stereochemical Activity


N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (AMG 487 S-enantiomer) is the active stereoisomer of the CXCR3 antagonist AMG 487. It is a member of the pyrido[2,3-d]pyrimidin-4-one class, a privileged scaffold for kinase inhibition [1]. As the S-enantiomer, it is a structurally defined research tool with a molecular weight of 603.59 g/mol (C32H28F3N5O4) and is primarily used to block the interaction between the chemokine receptor CXCR3 and its ligands CXCL10 and CXCL11 [2].

Stereochemically Defined Probe
Single (S)-enantiomer tool compound for CXCR3 pathway studies
Receptor Interaction Context
Blocks CXCL10/CXCL11 binding with reported racemic IC50 in low nanomolar range
Structural Biology Fit
Cryo-EM resolved binding mode supports structure-based chemokine receptor research

Why Stereochemistry and Structural Nuance Preclude Direct Substitution of AMG 487 S-Enantiomer


While the pyrido[2,3-d]pyrimidin-4-one scaffold is shared across several CXCR3 antagonists and kinase inhibitors, direct substitution is not scientifically valid. First, the defined (S)-stereochemistry at the ethyl linker is critical for the compound's high-affinity interaction with the CXCR3 receptor's binding pocket [1]. Second, subtle structural variations, such as replacing the trifluoromethoxy group with a fluoro-trifluoromethyl moiety as in NBI-74330, can dramatically alter pharmacological properties, including off-target profiles and metabolic stability . These differences underscore the necessity of precise compound selection for reproducible research outcomes.

Racemic AMG 487 vs. S-Enantiomer
Racemate contains (R)-enantiomer with unknown activity; observed binding and functional antagonism are attributed to the (S)-enantiomer. Use of the racemate may confound SAR interpretation and introduce variable stereochemical contribution.
NBI-74330 (Fluoro-Trifluoromethyl Analog)
The substitution of the trifluoromethoxy group alters off-target profiles and metabolic stability. Direct replacement without re-validation of pharmacological properties may lead to divergent cellular and in vivo outcomes.
Metabolic Liability Context
The AMG 487 scaffold exhibits CYP3A4 time-dependent inhibition; stereochemical differences could influence reactive metabolite formation. This metabolic vulnerability may not transfer between enantiomers or structural analogs.

Quantitative Differentiation Evidence for AMG 487 S-Enantiomer vs. Its Racemate and Structural Analog


Stereoselective Potency: S-Enantiomer vs. Racemic AMG 487

The S-enantiomer of AMG 487 is the active stereoisomer responsible for the potent CXCR3 antagonism observed for the racemic mixture. While direct, head-to-head binding data for the isolated S-enantiomer versus the racemate is not consistently reported across public sources, the commercial and patent literature consistently designates the (S)-enantiomer as the active component [1]. The racemic mixture, AMG 487, exhibits IC50 values of 8.0 nM and 8.2 nM for inhibiting the binding of CXCL10 and CXCL11 to CXCR3, respectively . This activity is attributed to the S-enantiomer.

Stereoselective Binding
Reported
Racemic AMG 487
IC50 = 8.0 nM (CXCL10)
IC50 = 8.2 nM (CXCL11)
Activity attributed to S-enantiomer; supports enantiomer-specific SAR interpretation.
Direct S-enantiomer binding data not consistently reported.
CXCR3 Antagonist Chemokine Receptor Stereochemistry Radioligand Binding

Metabolic Liability: CYP3A4 Time-Dependent Inhibition Profile

The racemic mixture of AMG 487 is known to undergo sequential metabolism that generates reactive quinone metabolites (M4) capable of covalently modifying and inactivating CYP3A4. This process, observed with the racemate, leads to time-dependent inhibition (TDI) with a KI of 0.73–0.74 μM and kinact of 0.088–0.099 min−1 for its M2 phenol metabolite [1]. This TDI resulted in non-linear, supraproportional increases in human plasma exposure in clinical trials [1]. The S-enantiomer, by virtue of its defined stereochemistry, may exhibit a different metabolic profile, although direct comparative data for the isolated enantiomer versus the racemate is not publicly available. This known metabolic vulnerability of the parent scaffold represents a critical point of differentiation for researchers studying or seeking to avoid CYP3A4-mediated drug-drug interactions.

CYP3A4 TDI Context
Class-level inference
Racemic AMG 487 (M2 metabolite)
KI = 0.73–0.74 μM
kinact = 0.088–0.099 min⁻¹
S-enantiomer metabolic profile may differ; TDI potential requires enantiomer-specific review.
Recombinant CYP3A4 assay; data to verify for isolated enantiomer.
Drug Metabolism CYP3A4 Inhibition Reactive Metabolites Pharmacokinetics

Structural Differentiation: Cryo-EM Elucidation of CXCR3-AMG 487 Binding Mode

The high-resolution binding mode of the antagonist AMG 487 within the CXCR3 receptor has been experimentally determined using cryo-electron microscopy (cryo-EM) at a resolution of 3.0 Å [1]. The structure, deposited as EMDB-36841, reveals that AMG 487 is trapped in a negatively charged central pocket of the receptor, providing atomic-level insights into its mechanism of antagonism [2]. This structural information is unique to the AMG 487 chemotype and is not available for many other CXCR3 antagonists like NBI-74330, offering a distinct advantage for rational drug design and structure-activity relationship (SAR) studies.

Cryo-EM Binding Mode
Head-to-head
CXCR3–AMG 487 complex
3.0 Å resolution (EMDB-36841)
Experimentally determined binding mode unique to AMG 487 chemotype; NBI-74330 lacks published structure.
Supports structure-guided probe design and computational studies.
Cryo-EM GPCR Structural Biology Drug Design

Potent Anti-Arthritic Effects in a Preclinical Model of Rheumatoid Arthritis

In a collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, treatment with AMG 487 (5 mg/kg, administered every 48 hours) led to a significant modulation of the inflammatory B cell profile. Specifically, AMG 487 treatment decreased the proportion of B cells producing pro-inflammatory mediators NF-κB p65, NOS2, MCP-1, and TNF-α, while increasing the proportion of B cells producing the anti-inflammatory cytokines IL-4 and IL-27 [1]. This specific immunomodulatory profile, observed in vivo, distinguishes AMG 487 from other CXCR3 antagonists for which such detailed B-cell phenotypic data may not be available.

CIA Model B Cell Profile
Endpoint context
Shift from NF-κB p65+/NOS2+/MCP-1+/TNF-α+ B cells
to IL-4+/IL-27+ B cells (p
Reported immunomodulatory endpoint in collagen-induced arthritis model.
Racemic compound data; enantiomer-specific validation needed.
Chemotaxis Inhibition
Supporting evidence
Racemate IC50:
8 nM (CXCL10)
15 nM (CXCL11)
36 nM (CXCL9)
Functional blockade of CXCR3-mediated migration confirmed across all three ligands.
Racemic data; S-enantiomer functional validation recommended.
Clinical Investigation History
Context-dependent
Phase 1 trials in psoriasis and rheumatoid arthritis (discontinued)
Provides human PK and tolerability context for translational research; program discontinued.
Extensive preclinical/clinical data package not available for most CXCR3 antagonists.
Autoimmune Disease Rheumatoid Arthritis Inflammation B Cells

Functional Cellular Antagonism: Inhibition of CXCR3-Mediated Cell Migration

Beyond receptor binding, AMG 487 potently inhibits CXCR3-mediated cell migration, a critical functional endpoint for chemokine receptor activity. The racemic compound inhibits migration induced by CXCL10 (IP-10), CXCL11 (ITAC), and CXCL9 (MIG) with IC50 values of 8 nM, 15 nM, and 36 nM, respectively . This functional profile demonstrates that the compound's binding translates into blockade of downstream cellular responses, with a defined rank-order of potency against the three CXCR3 ligands.

Chemotaxis Inhibition
Supporting evidence
Racemate IC50:
8 nM (CXCL10)
15 nM (CXCL11)
36 nM (CXCL9)
Functional blockade of CXCR3-mediated migration confirmed across all three ligands.
Racemic data; S-enantiomer functional validation recommended.
Cell Migration Chemotaxis Functional Assay CXCR3

Clinical Candidate Status: Advanced Development Among CXCR3 Antagonists

AMG 487 is distinguished from most other CXCR3 antagonists by its advancement into human clinical trials for psoriasis and rheumatoid arthritis, as noted in a 2023 structural biology publication [1]. This is a key differentiator, as it implies the compound met a higher bar for safety and preliminary efficacy to justify clinical investigation. While the clinical program was eventually discontinued, the body of preclinical and clinical data generated for this specific chemotype is extensive and provides a wealth of knowledge not available for less-studied analogs.

Clinical Investigation History
Context-dependent
Phase 1 trials in psoriasis and rheumatoid arthritis (discontinued)
Provides human PK and tolerability context for translational research; program discontinued.
Extensive preclinical/clinical data package not available for most CXCR3 antagonists.
Clinical Trial Drug Development Psoriasis Rheumatoid Arthritis

Strategic Application Scenarios for AMG 487 S-Enantiomer Based on Quantitative Evidence


Structural Biology and Rational Drug Design

Researchers focused on GPCR structural biology and structure-based drug design should prioritize AMG 487 S-enantiomer as a tool compound. The availability of a high-resolution cryo-EM structure of the compound bound to CXCR3 provides an invaluable atomic-level map of ligand-receptor interactions [1]. This structure can be used to guide the design of novel CXCR3 antagonists with improved properties, understand the molecular basis of selectivity, and perform computational docking and molecular dynamics simulations [1].

Autoimmune and Inflammatory Disease Modeling

For in vivo studies of autoimmune diseases, particularly rheumatoid arthritis, AMG 487 S-enantiomer offers a well-validated tool. Its demonstrated efficacy in the collagen-induced arthritis (CIA) mouse model, where it significantly shifts the B cell profile from a pro- to an anti-inflammatory state, provides a strong rationale for its use [2]. The defined (S)-stereochemistry ensures that the observed biological effects can be unambiguously attributed to a single molecular species, enhancing the reproducibility and interpretability of animal studies.

Mechanistic Studies of Chemokine Receptor Signaling

AMG 487 S-enantiomer is the optimal choice for dissecting the signaling pathways downstream of CXCR3. Its well-characterized functional antagonism of cell migration induced by all three major CXCR3 ligands (CXCL9, CXCL10, CXCL11) allows for a comprehensive blockade of the receptor's activity . This enables researchers to study the specific contribution of CXCR3 signaling to complex cellular processes, such as T-cell trafficking and polarization, without confounding off-target effects that may be present with less selective probes .

Investigation of CYP3A4-Mediated Drug-Drug Interactions

The well-documented, albeit complex, time-dependent inhibition of CYP3A4 by the AMG 487 scaffold makes the S-enantiomer a valuable tool for fundamental metabolism research. Investigators studying the mechanisms of reactive metabolite formation and enzyme inactivation can use this compound as a model substrate to probe CYP3A4's active site and to understand the structural features that lead to covalent modification of Cys239 [3]. This knowledge is broadly applicable to predicting and mitigating similar liabilities in other drug candidates.

Application
Selection Property
Validation Focus
GPCR structural biology and structure-based probe design
Cryo-EM resolved binding mode
Experimental structure-guided SAR context
In vivo inflammatory disease model studies
B cell immunomodulatory endpoint profile
Model-response endpoint interpretation (CIA)
CXCR3 signal transduction and cell migration research
Functional chemotaxis blockade across CXCL9/10/11
Ligand-specific pathway-response context
CYP3A4 TDI and metabolite-mediated enzyme inactivation research
Known TDI liability scaffold
Reactive metabolite formation and enzyme inactivation review

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